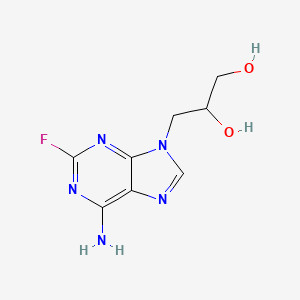

3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol

Description

Properties

CAS No. |

86626-06-4 |

|---|---|

Molecular Formula |

C8H10FN5O2 |

Molecular Weight |

227.20 g/mol |

IUPAC Name |

3-(6-amino-2-fluoropurin-9-yl)propane-1,2-diol |

InChI |

InChI=1S/C8H10FN5O2/c9-8-12-6(10)5-7(13-8)14(3-11-5)1-4(16)2-15/h3-4,15-16H,1-2H2,(H2,10,12,13) |

InChI Key |

NNSLNSQKMSZFJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1CC(CO)O)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Enantioselective Synthesis of Chiral 1,2-Propanediol Purine Analogs

Executive Summary & Core Directive

The Challenge: The biological activity of acyclic nucleoside analogs (ANAs) is governed by the absolute configuration of their chiral linker. For 1,2-propanediol-derived purines—specifically the broad-spectrum antiviral (

The Solution: This guide details the industrial "Gold Standard" protocols for synthesizing these scaffolds using Chiral Pool strategies. Unlike complex asymmetric catalysis, these routes rely on inexpensive, optically pure starting materials (Solketal and Propylene Carbonate) to guarantee >99% ee (enantiomeric excess) at scale.

Key Scaffolds Covered:

-

The Vicinal Diol Scaffold: (

)-9-(2,3-dihydroxypropyl)adenine [( -

The Methyl-Branched Scaffold: (

)-9-(2-hydroxypropyl)adenine [(

Retrosynthetic Analysis & Strategic Logic

The synthesis of chiral acyclic nucleosides hinges on the regioselective N-alkylation of the purine base with a chiral electrophile.

The Two Dominant Pathways

We distinguish between the "DHPA" series (derived from glycerol/solketal) and the "Tenofovir/PMPA" series (derived from propylene glycol/carbonate).

Figure 1: Retrosynthetic logic separating the vicinal diol (DHPA) and methyl-branched (HPA) scaffolds.

Critical Mechanism: Regioselective N9-Alkylation

The most common failure mode in purine synthesis is the formation of the N7-isomer (kinetically favored) over the desired N9-isomer (thermodynamically favored).

Control Strategy:

-

Thermodynamic Control: High temperatures (>100°C) allow N7-alkylated products to rearrange to the more stable N9 form.

-

Base Selection: Use of NaOH or Magnesium tert-butoxide minimizes N7 formation compared to K2CO3.

-

Solvent: Polar aprotic solvents like DMF or NMP are essential for solubility and SN2 reactivity.

Protocol A: Synthesis of ( )-DHPA

Target: (

Materials

| Reagent | Equiv. | Role |

| Adenine | 1.0 | Nucleobase |

| ( | 1.1 | Chiral Electrophile (derived from ( |

| Sodium Hydride (60% disp.) | 1.2 | Base (Deprotonation of N9) |

| DMF (Anhydrous) | - | Solvent |

| 1M HCl | Excess | Deprotection |

Step-by-Step Methodology

-

Activation: In a flame-dried flask under Argon, suspend Adenine (10 mmol) in anhydrous DMF (50 mL).

-

Deprotonation: Add NaH (12 mmol) portion-wise at 0°C. Stir for 1 hour at room temperature until H2 evolution ceases and a clear solution forms (Sodium adenide formation).

-

Alkylation: Add (

)-Solketal Tosylate (11 mmol) dropwise. -

Reaction: Heat to 100°C for 16 hours. Note: High temperature ensures thermodynamic equilibration to the N9 isomer.

-

Workup: Evaporate DMF under reduced pressure. Resuspend residue in water and extract with DCM to remove unreacted tosylate. The N9-isomer often precipitates or can be crystallized from ethanol.

-

Deprotection: Dissolve the intermediate (acetonide protected) in 1M HCl (30 mL). Stir at room temperature for 4 hours.

-

Isolation: Neutralize with Amberlite IR-45 (OH- form) or dilute NaOH. Evaporate to dryness and recrystallize from Ethanol/Water.

Validation:

-

Melting Point: 198–200°C.

-

Optical Rotation:

(c=0.5, H2O).

Protocol B: Synthesis of ( )-HPA (Tenofovir Precursor)

Target: (

Materials

| Reagent | Equiv. | Role |

| Adenine | 1.0 | Nucleobase |

| ( | 1.2 | Chiral Electrophile |

| NaOH (Solid, pellets) | 0.05 | Catalyst |

| DMF | - | Solvent |

Step-by-Step Methodology

-

Setup: Charge a reactor with Adenine (100 g), (

)-Propylene Carbonate (95 g), and DMF (600 mL). -

Catalysis: Add NaOH (1.5 g). Note: Only a catalytic amount is required.

-

Reaction: Heat the slurry to 130–140°C . The reaction is CO2-releasing. Stir for 12–16 hours until Adenine is consumed (<1% by HPLC).

-

Regioselectivity Check: At this temperature, the kinetic N7 product rearranges to the N9 product.

-

Workup: Cool to 10°C. Filter off any unreacted adenine. Evaporate DMF to near dryness.

-

Crystallization: Add Toluene (500 mL) to the residue and reflux to dissolve. Cool slowly to 0°C. (

)-HPA crystallizes as a white solid. -

Yield: Typically 85–90%.

Figure 2: Reaction workflow for the catalytic synthesis of (R)-HPA.

Analytical Validation (Self-Correcting Quality Control)

To ensure the protocol was successful, you must validate both Regiochemistry (N9 vs N7) and Enantiopurity (R vs S).

UV Spectroscopy (Regiochemistry)

Distinguishing N9 from N7 isomers is critical.

-

N9-Isomer:

~260 nm (pH 7), ~261 nm (pH 1). pH independent shifts are minimal. -

N7-Isomer: Shows significant bathochromic shift at acidic pH (

shifts from ~270 nm to ~274 nm).

Chiral HPLC (Enantiopurity)

-

Column: Chiralpak AD-H or Chiralcel OD-H.

-

Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1).

-

Detection: UV 260 nm.

-

Acceptance Criteria: ee > 99.5%.

References

-

Holý, A. (1978). "(S)-9-(2,3-Dihydroxypropyl)adenine: an aliphatic nucleoside analog with broad-spectrum antiviral activity." Science, 200(4341), 565–567. Link

-

Ripin, D. H., et al. (2010). "Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale." Organic Process Research & Development, 14(5), 1194–1201. Link

-

De Clercq, E. (2005). "Acyclic nucleoside phosphonates: past, present and future." Biochemical Pharmacology, 73(7), 911-922. Link

-

Arimitsu, K., et al. (2018). "Enzymatic Approach Towards the Synthesis of Isotopically Labeled (R)-9-(2-hydroxypropyl)adenine." ResearchGate. Link

-

ChemicalBook. "(R)-(+)-9-(2-Hydroxypropyl)adenine synthesis." ChemicalBook Protocols. Link

Spectroscopic Analysis of 2-Fluoroadenine Derivatives: A Technical Guide for Researchers

Introduction: The Significance of 2-Fluoroadenine in Modern Drug Discovery

2-Fluoroadenine (2-FA) and its nucleoside derivatives represent a cornerstone in the development of antiviral and antineoplastic agents. The strategic incorporation of a fluorine atom at the C2 position of the adenine core fundamentally alters the electronic properties of the purine ring system. This modification imparts crucial therapeutic characteristics, most notably resistance to deamination by adenosine deaminase, a primary metabolic pathway for many adenosine-based drugs. This increased metabolic stability enhances the bioavailability and therapeutic window of drugs like fludarabine (2-fluoro-9-β-D-arabinofuranosyladenine), a staple in the treatment of chronic lymphocytic leukemia.[1]

For researchers in drug development and medicinal chemistry, a comprehensive understanding of the spectroscopic properties of these derivatives is paramount for structural elucidation, purity assessment, and metabolic profiling. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 2-fluoroadenine derivatives, grounded in field-proven insights and authoritative data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Fluorinated Core

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-fluoroadenine derivatives. The presence of the ¹⁹F nucleus, in addition to ¹H, ¹³C, and ³¹P (in nucleotides), provides a unique and highly sensitive spectroscopic handle.

The Power of ¹⁹F NMR: A Sensitive Reporter Group

The ¹⁹F nucleus is an ideal probe for studying these molecules due to its 100% natural abundance and high gyromagnetic ratio, resulting in a receptivity that is 83% of that of protons.[2] Its large chemical shift dispersion makes it exquisitely sensitive to the local electronic environment. The introduction of a 2-fluoroadenyl moiety into nucleic acids is considered relatively non-perturbing to the overall structure, allowing ¹⁹F NMR to serve as a powerful tool for monitoring structural changes and molecular interactions in complex biological systems like RNA.[2][3]

Characteristic Chemical Shifts and Coupling Constants

The following data, derived from the analysis of fludarabine, provides a representative baseline for the NMR analysis of 2-fluoroadenine nucleosides.

Table 1: NMR Spectroscopic Data for Fludarabine (in DMSO-d₆)

| Nucleus | Atom Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| ¹H | NH₂ | 7.96 | d, J = 68.1 |

| H-1' | 6.17 | d, J = 6.6 | |

| - | 5.57 | d, J = 5.5 | |

| - | 5.47 | d, J = 5.2 | |

| - | 4.82 | dd, J = 6.3, 4.7 | |

| - | 4.39–4.29 | m | |

| - | 3.81 | dt, J = 12.0, 6.8 | |

| - | 3.75–3.68 | m | |

| ¹⁹F | C2-F | -51.23 | s |

| ¹³C | C2 | 158.3 | d, J(C-F) = 204 |

| C6 | 157.0 | d, J(C-F) = 21.5 | |

| C4 | 151.9 | d, J(C-F) = 20.3 | |

| C8 | 126.1 | s | |

| C5 | 118.1 | d, J(C-F) = 3.60 | |

| C1' | 86.3 | s | |

| C4' | 83.4 | s | |

| C2' | 76.7 | s | |

| C3' | 74.9 | s | |

| C5' | 61.8 | s |

Data sourced from a study on palladium and platinum complexes of fludarabine.[4]

Causality Behind the Observations:

-

¹³C-¹⁹F Coupling: The large one-bond coupling constant (¹JCF) of ~204 Hz for the C2 carbon is a definitive indicator of the direct attachment of the fluorine atom. The smaller two- and three-bond couplings (²JCF and ³JCF) to C6, C4, and C5 are invaluable for confirming assignments in the purine ring.

-

¹⁹F Chemical Shift: The ¹⁹F chemical shift around -51 ppm is characteristic of a fluorine atom attached to an aromatic, electron-deficient purine system.

-

¹H NMR: The protons on the sugar moiety exhibit characteristic shifts and couplings that can be used to determine the stereochemistry and conformation of the sugar ring.

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating NMR protocol is crucial for ensuring data integrity.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the 2-fluoroadenine derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., NH₂).

-

Internal Standard: Use tetramethylsilane (TMS) as the internal standard for ¹H and ¹³C NMR, setting its chemical shift to 0.00 ppm. For ¹⁹F NMR, an external reference like CFCl₃ is often used.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure adequate spectral width to cover all proton signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of ¹³C, a longer acquisition time may be necessary. The presence of C-F coupling will result in doublets for the carbons near the fluorine atom.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

-

2D NMR for Unambiguous Assignment: For complete structural elucidation, especially for novel derivatives, acquire 2D NMR spectra:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems within the sugar moiety.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for linking the sugar and purine moieties.

-

Part 2: Mass Spectrometry - Deciphering Fragmentation Pathways

Mass spectrometry provides essential information on the molecular weight and elemental composition of 2-fluoroadenine derivatives. Electrospray ionization (ESI) is the most common technique for these polar, non-volatile compounds, and tandem mass spectrometry (MS/MS) is used to probe their fragmentation patterns.

Ionization and Molecular Ion Detection

In positive ion mode ESI-MS, 2-fluoroadenine derivatives will typically be observed as the protonated molecule, [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental formula with high accuracy.

Characteristic Fragmentation: The Glycosidic Bond Cleavage

The most characteristic fragmentation pathway for nucleosides under collision-induced dissociation (CID) is the cleavage of the N-glycosidic bond.[5][6] This results in two primary fragment ions: the protonated purine base and the sugar moiety, which is often observed as a neutral loss.

For a 2-fluoroadenine nucleoside, this primary fragmentation can be represented as:

[M+H]⁺ → [2-fluoroadenine+H]⁺ + [Sugar]

The protonated 2-fluoroadenine base will produce a characteristic ion at m/z 154. The observation of this fragment is a strong indicator of a 2-fluoroadenine-containing nucleoside.

Secondary Fragmentation

Further fragmentation of the protonated 2-fluoroadenine base can occur, leading to the loss of small neutral molecules such as NH₃ or HCN. The sugar moiety can also undergo fragmentation, typically through sequential water losses. The stability of the N-glycosidic linkage can be influenced by modifications on the sugar ring; for instance, a 2'-fluoro substitution has been shown to stabilize this bond, potentially leading to less fragmentation under MALDI-MS conditions.[7]

Experimental Protocol: ESI-MS/MS Analysis

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent system for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Infusion and Full Scan MS: Infuse the sample directly into the ESI source and acquire a full scan mass spectrum to identify the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion for CID.

-

Collision Energy Optimization: Vary the collision energy to induce fragmentation. A higher collision energy will result in more extensive fragmentation. Start with a low energy and gradually increase it to observe the onset of fragmentation and the appearance of subsequent fragment ions.

-

Data Interpretation: Analyze the resulting product ion spectrum. Identify the key fragment corresponding to the protonated 2-fluoroadenine base (m/z 154) and other significant fragments. This data, combined with the high-resolution mass of the parent ion, provides a robust confirmation of the molecule's identity.

Conclusion

The synergistic application of NMR spectroscopy and mass spectrometry provides a comprehensive analytical toolkit for the structural characterization of 2-fluoroadenine derivatives. ¹⁹F NMR offers a unique and sensitive window into the electronic environment of the fluorinated purine core, while detailed ¹H and ¹³C NMR analysis, supported by 2D techniques, allows for complete structural assignment. Mass spectrometry, particularly ESI-MS/MS, confirms molecular weight and reveals characteristic fragmentation patterns dominated by glycosidic bond cleavage. By employing the robust, self-validating protocols outlined in this guide, researchers can confidently elucidate the structures of novel 2-fluoroadenine derivatives, a critical step in the journey of drug discovery and development.

References

-

Mühlgassner, G., Bartel, C., Schmid, W. F., Jakupec, M. A., Arion, V. B., & Keppler, B. K. (2012). Palladium and Platinum Complexes of the Antimetabolite Fludarabine with Vastly Enhanced Selectivity for Tumour over Non-Malignant Cells. PLOS ONE, 7(5), e37874. [Link]

-

Scott, L. G., Geierstanger, B. H., Williamson, J. R., & Hennig, M. (2004). Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA. Journal of the American Chemical Society, 126(38), 11776–11777. [Link]

-

Liu, Z., Wang, Y., & Zhao, Y. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]

-

Wikipedia contributors. (2024, January 29). Fludarabine. In Wikipedia, The Free Encyclopedia. Retrieved February 16, 2026, from [Link]

-

Ono, A., & Tang, W. (1997). 2'-Fluoro modified nucleic acids: polymerase-directed synthesis, properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry. Nucleic Acids Research, 25(22), 4581–4588. [Link]

-

Hennig, M., Scott, L. G., Sperling, E., Bermel, W., & Williamson, J. R. (2007). Synthesis of 5-fluoropyrimidine nucleotides as sensitive NMR probes of RNA structure. Journal of the American Chemical Society, 129(48), 14911–14921. [Link]

-

Flosadóttir, H., & Lareau, R. T. (2011). Experimental and theoretical study of the metastable decay of negatively charged nucleosides in the gas phase. Journal of the American Society for Mass Spectrometry, 22(5), 845–855. [Link]

-

Gapeev, A., Gapeeva, T., & Samoshin, V. V. (2022). Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. Molecules, 27(23), 8425. [Link]

Sources

- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 3. Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Fluoroadenosine(146-78-1) 1H NMR spectrum [chemicalbook.com]

- 5. lifesciencesite.com [lifesciencesite.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of N9-Substituted 2-Fluoroadenine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N9-Substituted 2-Fluoroadenine in Modern Drug Discovery

N9-substituted 2-fluoroadenine derivatives represent a pivotal class of purine analogs with significant therapeutic potential. The strategic introduction of a fluorine atom at the C2 position of the adenine core imparts unique electronic properties, enhancing metabolic stability and modulating biological activity. The N9 position of the purine ring is a critical site for substitution, as it allows for the attachment of various side chains, including alkyl, aryl, and sugar moieties, which can profoundly influence the compound's interaction with biological targets. These modifications are instrumental in the development of novel antiviral, anticancer, and antiparasitic agents. This guide provides a comprehensive overview of the synthesis and characterization of N9-substituted 2-fluoroadenine, offering field-proven insights and robust protocols for researchers in the field.

Part 1: Strategic Synthesis of N9-Substituted 2-Fluoroadenine

The regioselective alkylation of 2-fluoroadenine at the N9 position is a key challenge in the synthesis of this class of compounds. The purine ring system possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), leading to the potential for the formation of a mixture of isomers. However, thermodynamic and kinetic control of the reaction conditions can favor the desired N9-substituted product.

Causality Behind Experimental Choices in N9-Alkylation

The choice of base and solvent is paramount in directing the alkylation to the N9 position. A strong, non-nucleophilic base is required to deprotonate the purine ring, generating the corresponding anion. The use of polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is favored as they effectively solvate the cation of the base while leaving the purine anion relatively free to react with the electrophile. This environment promotes the formation of the thermodynamically more stable N9 isomer.[1]

One of the most reliable and scalable methods for the N9-alkylation of 2-fluoroadenine is the direct alkylation of its anion with an appropriate alkyl halide. For the purpose of this guide, we will focus on the synthesis of 9-benzyl-2-fluoroadenine as a representative example.

Experimental Protocol: Synthesis of 9-Benzyl-2-fluoroadenine

This protocol is a self-validating system, designed for high yield and purity of the N9-substituted product.

Materials:

-

2-Fluoroadenine

-

Potassium tert-butoxide (KOtBu) or Potassium Carbonate (K₂CO₃)

-

Benzyl bromide

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2-fluoroadenine (1.0 eq).

-

Dissolution and Deprotonation: Add anhydrous DMF to the flask to dissolve the 2-fluoroadenine. Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 eq) or potassium carbonate (1.5 eq) portion-wise to the solution under a nitrogen atmosphere. Stir the mixture at 0 °C for 30 minutes. The formation of a clear solution or a fine suspension indicates the formation of the purine anion.

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, quench the mixture with water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 9-benzyl-2-fluoroadenine as a white solid.[2][3][4][5]

Caption: Generalized workflow for the synthesis of 9-benzyl-2-fluoroadenine.

Part 2: Comprehensive Characterization of N9-Substituted 2-Fluoroadenine

The unambiguous characterization of the synthesized N9-substituted 2-fluoroadenine is crucial to confirm its identity, purity, and structure. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of N9-substituted 2-fluoroadenine. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's structure.

-

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of protons in the molecule. Key signals to identify include the protons of the purine ring (C8-H and N6-H₂), the benzylic protons, and the aromatic protons of the benzyl group.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the purine ring carbons are particularly informative for confirming the substitution pattern.

-

¹⁹F NMR: Due to the presence of the fluorine atom, ¹⁹F NMR is an essential characterization technique. It provides a highly sensitive and specific signal for the fluorine atom, and its chemical shift is indicative of the electronic environment around the C2 position.[6][7] The coupling between the fluorine atom and adjacent carbon and proton atoms can also be observed, further confirming the structure.[8][9]

Representative NMR Data for 9-Benzyl-2-fluoroadenine:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~8.2 | s | C8-H | |

| ~7.3-7.4 | m | Benzyl-H (aromatic) | ||

| ~5.4 | s | N9-CH₂ | ||

| ~6.5 | br s | N6-H₂ | ||

| ¹³C | ~158 | d | J(C,F) ≈ 200 | C2 |

| ~154 | s | C6 | ||

| ~151 | s | C4 | ||

| ~140 | s | C8 | ||

| ~118 | d | J(C,F) ≈ 20 | C5 | |

| ~136 | s | Benzyl-C (ipso) | ||

| ~129 | s | Benzyl-C (ortho, para) | ||

| ~128 | s | Benzyl-C (meta) | ||

| ~47 | s | N9-CH₂ | ||

| ¹⁹F | ~ -60 | s | C2-F |

(Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used.)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the molecular ion peak ([M+H]⁺).

Expected Fragmentation Pattern for 9-Benzyl-2-fluoroadenine:

The primary fragmentation pathway is expected to be the cleavage of the benzylic C-N bond, resulting in the formation of a stable benzyl cation (m/z 91) and the 2-fluoroadenine radical cation (m/z 152).

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, unambiguously confirming the N9-substitution pattern. Obtaining suitable crystals for X-ray analysis is often a crucial step in the characterization of novel purine derivatives.[10][11][12] The crystal structure reveals bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding the compound's solid-state properties and its potential interactions with biological macromolecules.

Caption: Comprehensive workflow for the characterization of N9-substituted 2-fluoroadenine.

Conclusion

The synthesis and characterization of N9-substituted 2-fluoroadenine derivatives are critical endeavors in the pursuit of new therapeutic agents. The methodologies outlined in this guide provide a robust framework for the preparation and validation of these important compounds. By understanding the causality behind experimental choices and employing a comprehensive suite of analytical techniques, researchers can confidently advance their drug discovery programs. The continued exploration of this chemical space promises to yield novel molecules with enhanced efficacy and selectivity, ultimately contributing to the development of next-generation medicines.

References

- Complete assignment of 1H, 13C and 19F NMR spectra of (2E)-N,N'-dibenzylbut-2-enediamide and its fluorinated derivatives. (2018). Journal of the Chemical Society of Pakistan. [URL not available]

-

Schulmeier, B. E., Cantrell Jr, W. R., & Bauta, W. E. (2006). Preparation of a fludarabine intermediate via selective alkylation of 2-fluoroadenine. Nucleosides, Nucleotides and Nucleic Acids, 25(7), 735-745. [Link]

- Reaction conditions for the benzylation of adenine using benzyl bromide and KOtBu. (n.d.). Sci-Hub. [URL not available]

-

5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. (2009). Nucleic Acids Research, 37(21), e144. [Link]

- Fluorine NMR. (n.d.). University of California, Davis. [URL not available]

- An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems. (n.d.). BenchChem. [URL not available]

-

Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. (n.d.). Organic Syntheses. [Link]

-

PEG-modulated column chromatography for purification of recombinant adeno-associated virus serotype 9. (2010). Journal of Virological Methods, 163(2), 407-412. [Link]

- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (2016). Der Pharma Chemica, 8(19), 316-320. [URL not available]

- X-ray crystallographic analysis of compound 9. (n.d.).

-

Preparation of a Fludarabine Intermediate via Selective Alkylation of 2-Fluoroadenine. (2006). Nucleosides, Nucleotides and Nucleic Acids, 25(7), 735-45. [Link]

-

Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. (2019). CHIMIA International Journal for Chemistry, 73(6), 464-470. [Link]

-

Crystallographic investigation, Hirshfeld surface analysis, NLO characterization and experimental spectral (UV and NMR) studies with DFT probe on(R)-9-(2-hydroxy propyl)adenine. (2021). Scientific Reports, 11(1), 9193. [Link]

-

Synthesis and Characterization of Fluorobenzyl Peptoids. (2023). Kalamazoo College. [Link]

-

Purification of plasmid DNA using a novel two stage chromatography process. (2024). Journal of Chromatography B, 1235, 124381. [Link]

- Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (2023). Methods in Enzymology, 678, 309-335. [URL not available]

-

Synthesis of B. 9-(2,3,5-Tri-O-benzyl-β-D-arabinofuranosyl)-2-fluoroadenine (II). (n.d.). Molbase. [Link]

-

1.9 X-Ray Crystallography. (n.d.). Atlas of Bacterial and Archaeal Cell Structure. [Link]

- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (2016). Der Pharma Chemica, 8(19), 316-320. [URL not available]

-

Production, purification and preliminary X-ray crystallographic studies of adeno-associated virus serotype 9. (2009). Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 12), 1339–1343. [Link]

-

Consecutive Affinity and Ion-Exchange Chromatography for AAV9 Vectors Purification. (2023). International Journal of Molecular Sciences, 24(13), 10883. [Link]

- Identification of metabolites of 9-beta-D-arabinofuranosyl-2-fluoroadenine, an antitumor and antiviral agent. (1981). Cancer Research, 41(10), 3919-3924. [URL not available]

-

Publications. (n.d.). Blackwell Lab – UW–Madison. [Link]

-

Purification of plasmid DNA using a novel two stage chromatography process. (2024). Journal of Chromatography B, 1235, 124381. [Link]

- SOP_ hymanLab-01; 1.0; 25/05/2020. (2020). Hyman Lab. [URL not available]

-

GNPS Library Spectrum CCMSLIB00005727342. (2020). GNPS. [Link]

-

PUBLICATIONS. (n.d.). Campbell Science. [Link]

-

PEG-modulated column chromatography for purification of recombinant adeno-associated virus serotype 9. (2010). Journal of Virological Methods, 163(2), 407-412. [Link]

- Profiling Released High Mannose and Complex N-Glycan Structures from Monoclonal Antibodies Using RapiFluor-MS Labeling and Optimized HILIC-FLR-MS. (n.d.).

-

4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. (2021). Iranian Journal of Pharmaceutical Research, 20(1), 322-334. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. Purification of plasmid DNA using a novel two stage chromatography process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dresdencondensates.org [dresdencondensates.org]

- 5. PEG-modulated column chromatography for purification of recombinant adeno-associated virus serotype 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biophysics.org [biophysics.org]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 8. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 9. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystallographic investigation, Hirshfeld surface analysis, NLO characterization and experimental spectral (UV and NMR) studies with DFT probe on(R)-9-(2-hydroxy propyl)adenine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1.9 X-Ray Crystallography | Atlas of Bacterial and Archaeal Cell Structure [cellstructureatlas.org]

- 12. Production, purification and preliminary X-ray crystallographic studies of adeno-associated virus serotype 9 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Development of Novel Purine Propanediol Conjugates

Executive Summary

Context: The development of acyclic nucleoside analogues (ANAs) revolutionized antiviral and anticancer therapy. Novel Purine Propanediol Conjugates (PPCs) represent a next-generation class of ANAs designed to overcome the limitations of first-line agents like acyclovir or ganciclovir—specifically addressing issues of bioavailability, viral resistance, and metabolic stability. Technical Focus: This guide details the structure-activity relationship (SAR), chemical synthesis, and rigorous biological profiling required to validate PPCs. Key Mechanism: PPCs function as "false substrates." They mimic the natural deoxyribose sugar via a flexible propanediol linker, deceiving viral kinases and polymerases to induce chain termination or metabolic inhibition.

Chemical Rationale & Design Logic

The Propanediol Scaffold

Unlike traditional nucleosides with a rigid furanose ring, PPCs utilize an acyclic 1,3-propanediol or 2-phosphonomethoxypropyl linker attached to the N-9 position of the purine base.

-

Conformational Flexibility: The acyclic chain allows the molecule to adopt conformations that maximize binding affinity within the active site of viral DNA polymerases or reverse transcriptases.

-

Metabolic Stability: The absence of a glycosidic bond renders PPCs resistant to cleavage by nucleoside phosphorylases, extending plasma half-life.

-

Bioisosterism: The hydroxyl groups on the propanediol chain mimic the 3'- and 5'-hydroxyls of natural sugars, essential for kinase recognition (phosphorylation) and subsequent chain termination.

Structural Classes

-

N-9 Propanediol Ethers: Mimics of ganciclovir/penciclovir.

-

Acyclic Nucleoside Phosphonates (ANPs): Propanediol linkers bearing a phosphonate group (e.g., Tenofovir analogues), bypassing the rate-limiting first phosphorylation step.

Synthesis Workflow

Objective: Efficient N-9 alkylation of the purine base with a propanediol synthon while minimizing N-7 isomer formation.

Protocol: N-9 Alkylation & Deprotection

Reagents: 2-amino-6-chloropurine, 2-acetoxy-1,3-propanediol derivatives, DMF, K2CO3.

-

Base Activation: Suspend 2-amino-6-chloropurine (1.0 eq) in anhydrous DMF. Add K2CO3 (2.5 eq) and stir at 60°C for 1 hour to generate the purine anion.

-

Alkylation: Add the brominated propanediol synthon (e.g., 2-(bromomethyl)-1,3-propanediol diacetate) dropwise.

-

Critical Control: Maintain temperature at 80°C for 4–6 hours. Higher temperatures increase N-7 regioisomer byproducts.

-

-

Regioisomer Separation: Monitor via TLC (CHCl3:MeOH 9:1). The N-9 isomer typically has a higher Rf value than the N-7 isomer. Purify via silica gel column chromatography.

-

Functionalization: Perform amination (NH3/MeOH) or hydrolysis to convert the 6-chloro group to the desired 6-amino (adenine mimic) or 6-oxo (guanine mimic) functionality.

-

Deprotection: Remove acetyl protecting groups using sodium methoxide in methanol (0.1 M, RT, 2h) to yield the free propanediol conjugate.

Validation:

-

1H NMR: Confirm N-9 attachment by the shift of the purine H-8 proton and the splitting pattern of the N-CH2 methylene group.

-

UV Spectroscopy: N-9 isomers typically show a

shift compared to N-7 isomers in acidic vs. basic media.

Figure 1: Synthetic pathway for generating N-9 purine propanediol conjugates.

Biological Activity Profiling

Mechanism of Action (MOA)

The biological activity of PPCs relies on intracellular metabolic activation. They act as prodrugs that must be phosphorylated by host or viral kinases to their triphosphate forms.

Pathway:

-

Entry: Facilitated diffusion or nucleoside transporters (hENT/hCNT).

-

First Phosphorylation: Often the rate-limiting step. Performed by viral Thymidine Kinase (TK) (in HSV/VZV) or host kinases (adenosine kinase). Note: Phosphonate variants skip this step.

-

Triphosphate Formation: Cellular kinases (GMP kinase, NDP kinase) convert the monophosphate to the active triphosphate analogue.

-

Target Inhibition: The triphosphate competes with dGTP/dATP for incorporation into the viral DNA.

-

Chain Termination: The acyclic propanediol linker lacks the 3'-OH group required for phosphodiester bond formation, halting viral replication.

Figure 2: Intracellular activation cascade of purine propanediol conjugates leading to viral DNA chain termination.

In Vitro Antiviral Assays

Protocol: Plaque Reduction Assay (HSV-1/2)

-

Cells: Vero or MRC-5 cells.

-

Infection: Infect monolayers with HSV-1 (MOI 0.01) for 1 hour.

-

Treatment: Remove inoculum and overlay with medium containing serial dilutions of the PPC (0.1 – 100 µM).

-

Readout: After 72h, fix/stain with crystal violet. Count plaques.

-

Calculation: Determine EC50 (concentration reducing plaque count by 50%).

Protocol: HIV-1 Reverse Transcriptase Inhibition

-

System: MT-4 cell line infected with HIV-1 (strain IIIB).

-

Assay: MTT viability assay to measure cytopathic effect (CPE) protection.

-

Control: AZT (Zidovudine) or Tenofovir.

Cytotoxicity & Selectivity Index (SI)

To validate a PPC as a drug candidate, it must kill the virus without killing the host cell.

Protocol: MTT Cytotoxicity Assay

-

Seed HeLa, Vero, and HepG2 cells (5x10^3 cells/well) in 96-well plates.

-

Incubate 24h.

-

Add PPC at varying concentrations (1 – 1000 µM).

-

Incubate 72h.

-

Add MTT reagent; measure absorbance at 570 nm.

-

Calculate CC50: Concentration reducing cell viability by 50%.

Selectivity Index (SI):

-

Target: SI > 10 is good; SI > 100 is excellent.

Data Presentation & Analysis

Comparative Activity Profile (Example Data Structure)

When reporting your novel conjugates, structure your data against standard controls (Acyclovir/ACV, Ganciclovir/GCV).

| Compound ID | Substituent (N-9) | HSV-1 EC50 (µM) | HSV-2 EC50 (µM) | Vero CC50 (µM) | SI (HSV-1) |

| Control | Acyclovir | 0.8 ± 0.2 | 1.2 ± 0.3 | >1000 | >1250 |

| PPC-01 | 1,3-dihydroxypropyl | 2.5 ± 0.5 | 3.1 ± 0.4 | >500 | 200 |

| PPC-02 | 2-phosphonomethoxy | 0.4 ± 0.1 | 0.5 ± 0.1 | 350 | 875 |

| PPC-03 | 3-aminopropyl | >50 | >50 | 120 | < 3 |

Interpretation:

-

PPC-02 shows superior potency (lower EC50) likely due to the phosphonate group bypassing the first kinase step [1].

-

PPC-03 lacks activity, suggesting the amino group prevents proper kinase recognition or polymerase binding [2].

Critical Technical Considerations

-

Regioselectivity: The N-7 isomer is often biologically inactive or toxic. Rigorous separation (Step 3 in Synthesis) is non-negotiable.

-

Solubility: Propanediol conjugates can be lipophilic. If solubility is < 1 mg/mL, consider synthesizing the prodrug ester form (e.g., diacetate) which is cleaved intracellularly by esterases.

-

Genotoxicity: Acyclic nucleosides can be mutagenic if they incorporate into host DNA. An Ames test or Chromosomal Aberration assay is required early in development [3].

References

-

Genotoxicity of purine acyclic nucleotide analogs. Source: NIH/PubMed URL:[Link]

-

Purine acyclic nucleosides.[1][2] Nitrogen isosteres of 9-[(2-hydroxyethoxy)methyl]guanine as candidate antivirals. Source: NIH/PubMed URL:[Link]

-

Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

-

Efficient Synthesis of α-Branched Purine-Based Acyclic Nucleosides. Source: MDPI Molecules URL:[Link][3]

-

Mechanism of action and selectivity of acyclovir. Source: The American Journal of Medicine URL:[4][Link]

Sources

An In-depth Technical Guide for the Initial Antiviral Screening of 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the initial in vitro screening of the novel purine nucleoside analog, 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol, for potential antiviral properties. As the development of new antiviral agents is critical to global health, a structured and scientifically rigorous screening process is paramount. This document outlines a multi-tiered approach, commencing with cytotoxicity assessments to establish a therapeutic window, followed by primary screening against a diverse panel of viruses, and culminating in preliminary mechanism of action studies. The protocols detailed herein are designed to be self-validating, incorporating essential controls and clear endpoints. This guide emphasizes the rationale behind experimental choices, ensuring that researchers can not only execute the described procedures but also interpret the generated data with confidence.

Introduction: The Rationale for Screening 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol

The compound 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol is a synthetic nucleoside analog. Nucleoside analogs represent a cornerstone of antiviral therapy, with many approved drugs functioning through the inhibition of viral nucleic acid synthesis.[1] Prominent examples include acyclovir for herpes simplex virus and ganciclovir for cytomegalovirus.[2] The structural features of 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol, specifically the fluorinated purine base and the acyclic propanediol side chain, suggest a potential for interference with viral replication. The fluorine substitution can alter the electronic properties of the purine ring, potentially enhancing binding to viral enzymes or conferring resistance to metabolic inactivation. The acyclic side chain, lacking a conventional ribose or deoxyribose moiety, can act as a chain terminator upon incorporation into a growing nucleic acid strand.[3]

Given these structural alerts, a systematic screening process is warranted to elucidate the compound's antiviral potential. This guide provides a roadmap for this initial investigation, focusing on robust and widely accepted in vitro assays. The overarching goal of this initial screening is to determine if the compound exhibits selective antiviral activity at non-toxic concentrations, thereby justifying further investigation.

Foundational Step: Cytotoxicity Assessment

Before evaluating antiviral efficacy, it is imperative to determine the concentration range at which 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol is toxic to the host cells that will be used in subsequent antiviral assays. This establishes the therapeutic window and ensures that any observed antiviral effects are not simply a consequence of cell death. Two complementary assays are recommended to provide a comprehensive cytotoxicity profile.

MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which can be quantified.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed a suitable cell line (e.g., Vero, A549, or MDCK, depending on the viruses to be tested) into a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.

-

Compound Addition: Prepare serial dilutions of 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol in cell culture medium. Remove the existing medium from the cells and add the compound dilutions. Include wells with medium alone as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assays (typically 24-72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[4]

LDH Assay for Membrane Integrity

The lactate dehydrogenase (LDH) assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[5][6] This provides a direct measure of cell lysis.

Experimental Protocol: LDH Assay

-

Cell Seeding and Compound Addition: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Incubation: Incubate the plate for the desired duration.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.[7]

-

Incubation and Absorbance Reading: Incubate at room temperature, protected from light, and then measure the absorbance according to the manufacturer's instructions.

-

Data Analysis: Determine the CC50 value based on LDH release.

The combination of MTT and LDH assays provides a more complete picture of cytotoxicity, distinguishing between metabolic inhibition and outright cell lysis.

Primary Antiviral Screening: A Multi-Pronged Approach

With the CC50 value established, the next step is to screen 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol for antiviral activity against a panel of representative viruses. The choice of viruses should ideally include both DNA and RNA viruses to assess the breadth of activity. A tiered approach using different assay formats is recommended for robust primary screening.

Virus Yield Reduction Assay

The virus yield reduction assay is a highly quantitative method to measure the effect of a compound on the production of infectious progeny virus.[8][9]

Experimental Protocol: Virus Yield Reduction Assay

-

Cell Infection: Seed host cells in a multi-well plate and grow to confluency. Infect the cells with the virus at a specific multiplicity of infection (MOI), typically high enough to ensure nearly all cells are infected.[8]

-

Compound Treatment: After a brief adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol (at concentrations well below the CC50).

-

Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

-

Virus Harvest: Collect the cell culture supernatant (and/or cell lysates, depending on the virus).

-

Virus Titer Determination: Determine the titer of the harvested virus using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.[10]

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the virus yield by 50% compared to the untreated virus control.[11]

Plaque Reduction Assay

The plaque reduction assay is considered a "gold standard" for determining the antiviral efficacy of a compound.[12][13] It measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection and replication.[14]

Experimental Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed susceptible cells in 6- or 12-well plates and grow to a confluent monolayer.

-

Virus and Compound Co-incubation: Mix serial dilutions of 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol with a known amount of virus (e.g., 100 plaque-forming units, PFU).

-

Infection: Add the virus-compound mixture to the cell monolayers and incubate to allow for viral adsorption.

-

Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the compound. This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of distinct plaques.[15]

-

Incubation: Incubate the plates until plaques are visible.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the EC50, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[14]

Data Interpretation and the Selectivity Index

A critical parameter in early-stage antiviral drug discovery is the Selectivity Index (SI). The SI is a ratio that quantifies the therapeutic window of a compound.[4] It is calculated as follows:

SI = CC50 / EC50

A higher SI value indicates a more promising compound, as it suggests that the antiviral effect is achieved at concentrations far below those that are toxic to the host cells.[4][16] Generally, a compound with an SI of 10 or greater is considered a good candidate for further development.

Preliminary Mechanism of Action (MoA) Studies

Should 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol demonstrate a favorable SI, preliminary MoA studies can provide initial insights into how it exerts its antiviral effect. The structural similarity to nucleosides suggests that it may target viral nucleic acid replication.[3][17]

Time-of-Addition Assay: This assay can help to pinpoint the stage of the viral life cycle that is inhibited by the compound.

Experimental Protocol: Time-of-Addition Assay

-

Synchronized Infection: Infect a monolayer of cells with a high MOI of the virus on ice to allow for attachment but not entry.

-

Staggered Compound Addition: Add 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol at various time points before, during, and after infection.

-

Virus Yield Measurement: At the end of the replication cycle, harvest the virus and determine the yield as described in the virus yield reduction assay.

-

Data Analysis: By observing at which time points the addition of the compound has the most significant inhibitory effect, one can infer whether it targets early events (entry), replication, or late events (assembly and release).[]

Data Presentation and Visualization

For clarity and ease of comparison, all quantitative data should be summarized in a structured table.

Table 1: Summary of In Vitro Antiviral Screening Data for 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol

| Assay Type | Cell Line | Virus | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |

| MTT | Vero | - | >100 | - | - |

| LDH | Vero | - | >100 | - | - |

| Virus Yield Reduction | Vero | Herpes Simplex Virus 1 (HSV-1) | >100 | 5.2 | >19.2 |

| Plaque Reduction | Vero | Herpes Simplex Virus 1 (HSV-1) | >100 | 4.8 | >20.8 |

| Virus Yield Reduction | A549 | Influenza A Virus (H1N1) | >100 | >50 | <2 |

| Plaque Reduction | MDCK | Influenza A Virus (H1N1) | >100 | >50 | <2 |

Experimental Workflows (Diagrams)

Visual representations of the experimental workflows can aid in understanding the sequence of steps and the overall logic of the screening process.

Caption: Overall workflow for the initial antiviral screening of a novel compound.

Caption: Step-by-step workflow for the Plaque Reduction Assay.

Conclusion and Future Directions

The initial screening of 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol as outlined in this guide will provide a solid foundation for determining its potential as an antiviral agent. A favorable SI against one or more viruses would be a strong impetus for more advanced studies. These would include screening against a broader panel of viruses, including drug-resistant strains, and more in-depth MoA studies to identify the specific viral or host target. Furthermore, in vivo studies in animal models would be the subsequent critical step to evaluate the compound's efficacy and safety in a whole organism. This structured and rigorous approach to initial screening is essential for the efficient and effective discovery of new antiviral therapies.

References

-

Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

-

EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Retrieved from [Link]

- Kausar, S., Khan, F. S., Mujeeb Ur Rehman, M., Akram, M., Riaz, M., Rasool, G., Khan, A. H., Saleem, I., Shamim, S., & Malik, A. (2021). A review: Mechanism of action of antiviral drugs. Journal of Antivirals & Antiretrovirals, 13(S19), 1-8.

-

Longdom Publishing. (n.d.). Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]

-

IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). What are the mechanisms of action of the antivirals?. Retrieved from [Link]

-

Wikipedia. (n.d.). Plaque reduction neutralization test. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2006, June). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

-

PubMed. (2024, December 15). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020, April 24). Antiviral Product Development--Conducting and Submitting Virology Studies to the Agency. Retrieved from [Link]

-

PubMed. (n.d.). A Microtiter Virus Yield Reduction Assay for the Evaluation of Antiviral Compounds Against Human Cytomegalovirus and Herpes Simplex Virus. Retrieved from [Link]

-

ACS Publications. (2021, June 15). Screening a Library of FDA-Approved and Bioactive Compounds for Antiviral Activity against SARS-CoV-2. Retrieved from [Link]

-

Bio-protocol. (n.d.). Virus yield reduction assay, TCID50 assay, plaque assay, and growth curves. Retrieved from [Link]

-

protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]

-

Regulations.gov. (n.d.). Guidance on Antiviral Product Development - Conducting and Submitting Virology Studies to the Agency. Retrieved from [Link]

-

Federal Register. (2006, June 5). Guidance for Industry on Antiviral Product Development-Conducting and Submitting Virology Studies to the Agency; Availability. Retrieved from [Link]

-

Frontiers. (n.d.). Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, April 7). Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile. Retrieved from [Link]

-

ResearchGate. (2025, August 21). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Retrieved from [Link]

-

protocols.io. (n.d.). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Retrieved from [Link]

-

STAT News. (2023, November 27). FDA updates guidance on developing drugs for Covid-19, replacing pandemic-era version. Retrieved from [Link]

-

MDPI. (2024, November 5). Screening for Potential Antiviral Compounds from Cyanobacterial Secondary Metabolites Using Machine Learning. Retrieved from [Link]

-

Antibodies.com. (n.d.). LDH Cytotoxicity Assay Kit (A319649). Retrieved from [Link]

-

ResearchGate. (2022, November 1). Selective index of antiviral drugs. Retrieved from [Link]

-

OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

-

Roche. (n.d.). Cytotoxicity Detection Kit (LDH). Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-(2-(6-amino-9H-purin-9-yl)-N-(2-((R)-1-((S)-3-(4-benzoylphenyl)-2-(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4. Retrieved from [Link]

- Google Patents. (n.d.). CA2154721C - 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol derivative.

-

ResearchGate. (n.d.). Amino Acid and Peptide‐Based Antiviral Agents. Retrieved from [Link]

-

Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]

-

Lirias - KU Leuven. (2013, March 1). Synthesis and Biological Evaluation of Purine 2'-Fluoro-2'-deoxyriboside ProTides as Anti-influenza Virus Agents. Retrieved from [Link]

- Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol.

-

ResearchGate. (2025, August 6). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

- Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.

-

Semantic Scholar. (2023, March 29). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. CA2154721C - 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol derivative - Google Patents [patents.google.com]

- 3. longdom.org [longdom.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. LDH Cytotoxicity Assay Kit (A319649) | Antibodies.com [antibodies.com]

- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 7. ozbiosciences.com [ozbiosciences.com]

- 8. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. ibtbioservices.com [ibtbioservices.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. criver.com [criver.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

Technical Guide: Preliminary Cytotoxicity Profiling of Novel 2-Fluoroadenine Derivatives

Executive Summary

This guide outlines the technical framework for evaluating the cytotoxic potential of novel 2-fluoroadenine (2-FA) derivatives. Unlike generic cytotoxicity screens, this protocol is tailored to the specific biochemical constraints of purine nucleoside analogs. The 2-fluoro modification imparts resistance to adenosine deaminase (ADA), a critical survival factor for this class of therapeutics. Consequently, the experimental design must account for specific metabolic activation pathways—primarily deoxycytidine kinase (dCK) phosphorylation—and downstream inhibition of ribonucleotide reductase (RNR) and DNA polymerase.

This document provides a self-validating workflow, moving from high-throughput primary screening to mechanistic validation, ensuring that observed cytotoxicity is target-driven rather than an off-target artifact.

Mechanistic Rationale & Compound Pharmacology[1]

To design a robust assay, one must understand the "Life Cycle" of the drug within the cell. 2-FA derivatives function as prodrugs.[1][2] Their cytotoxicity is not intrinsic to the parent molecule but dependent on intracellular metabolic activation.

The 2-Fluoro Advantage

Native adenine nucleosides are rapidly deaminated by ADA into inactive inosine derivatives. The C2-fluorine substitution sterically and electronically hinders ADA binding, prolonging the plasma half-life and intracellular retention of the drug.

Metabolic Activation Pathway

-

Entry: The derivative enters the cell via Equilibrative Nucleoside Transporters (ENT1/2).

-

Activation (Rate-Limiting Step): It is phosphorylated to the monophosphate form by Deoxycytidine Kinase (dCK) .[3] Note: Cells low in dCK will be naturally resistant, a key factor in cell line selection.

-

Target Engagement: The triphosphate metabolite (F-NTP) competes with dATP. It inhibits Ribonucleotide Reductase (RNR) , depleting the dNTP pool, and acts as a chain terminator during DNA synthesis.

Pathway Visualization

The following diagram illustrates the critical activation steps and checkpoints for cytotoxicity.

Caption: Figure 1. Mechanism of Action for 2-FA derivatives. The 2-F group blocks ADA deamination, forcing the molecule down the cytotoxic dCK pathway.

Experimental Design Strategy

Cell Line Selection

For a preliminary study, you must select cell lines that validate the specific mechanism of action.

| Cell Line | Tissue Origin | Rationale for Selection |

| CCRF-CEM | T-Lymphoblast | Primary Model. High dCK activity; highly sensitive to nucleoside analogs. |

| HL-60 | Promyelocytic Leukemia | Comparator. Standard model for apoptosis induction and differentiation. |

| K562 | CML | Resistance Model. Often lower sensitivity; useful for establishing therapeutic window. |

| PBMCs | Normal Blood | Safety Control. Quiescent normal cells to determine the Selectivity Index (SI). |

Controls

-

Positive Control: Fludarabine (F-ara-A) .[2][3] This is the industry benchmark. Your novel derivative must be benchmarked against Fludarabine's IC50.

-

Negative Control: DMSO (0.1% final concentration).

-

Blank: Media only (for background subtraction).

Protocol: High-Throughput Cytotoxicity Screening

Method: ATP Bioluminescence (e.g., CellTiter-Glo®).[4] Why: Purine analogs can induce metabolic perturbations before membrane rupture. Tetrazolium salts (MTT/MTS) rely on dehydrogenase activity which can be artificially skewed by metabolic drugs. ATP quantification is the most direct measure of metabolic viability for this class of compounds [1].

Reagents & Preparation

-

Stock Solution: Dissolve 2-FA derivative in 100% DMSO to 10 mM. Critical: Verify solubility; precipitation will invalidate the IC50.

-

Working Solutions: Serial dilution (1:3) in culture medium to generate an 8-point dose-response curve (e.g., 100 µM down to 0.04 µM). Final DMSO concentration must remain <0.5%.

Step-by-Step Workflow

-

Seeding (Day 0):

-

Plate cells (CCRF-CEM) at 4,000 cells/well in 384-well white opaque plates.

-

Volume: 25 µL/well.

-

Incubate 24h at 37°C, 5% CO2 to allow acclimation.

-

-

Treatment (Day 1):

-

Add 5 µL of 6x concentrated compound working solutions to respective wells.

-

Include 6 replicates per concentration.

-

-

Incubation (Day 1-4):

-

Incubate for 72 hours . Note: Nucleoside analogs require at least 2 cell cycles to manifest DNA-incorporation toxicity.

-

-

Readout (Day 4):

-

Equilibrate plate to Room Temperature (RT) for 30 mins.

-

Add 30 µL CellTiter-Glo reagent.

-

Orbit shake for 2 mins (lyse cells).

-

Incubate 10 mins (stabilize signal).

-

Read Luminescence (RLU).

-

Workflow Visualization

Caption: Figure 2. High-throughput screening workflow optimized for nucleoside analog cytotoxicity.

Data Analysis & Interpretation

Raw Luminescence Units (RLU) must be normalized to the DMSO control.

Formula:

Quantitative Metrics

Use non-linear regression (4-parameter logistic fit) to calculate:

| Metric | Definition | Target Value (Preliminary) |

| IC50 | Concentration inhibiting 50% viability.[5] | < 1 µM (for high potency) |

| R^2 | Goodness of fit. | > 0.95 |

| Z-Factor | Assay quality metric. | > 0.5 (Excellent assay) |

| SI | Selectivity Index (IC50 Normal / IC50 Tumor). | > 10 (Desired safety margin) |

Mechanistic Validation (Secondary Assays)

Cytotoxicity data alone does not prove the drug acts as a nucleoside analog. You must validate the mechanism.

Rescue Experiment (The "dCyd" Check)

To prove the drug requires phosphorylation by dCK, co-treat cells with Deoxycytidine (dCyd) (10 µM).

-

Logic: dCyd competes with the drug for dCK active sites.

-

Expected Result: If the drug is a specific 2-FA derivative requiring dCK, adding dCyd should shift the IC50 to the right (reduce toxicity) [2].

Apoptosis vs. Necrosis

Use Annexin V-FITC / Propidium Iodide (PI) flow cytometry.

-

2-FA Signature: Early apoptosis (Annexin V+/PI-) should be dominant at 24-48h, followed by secondary necrosis. Pure necrosis suggests non-specific membrane toxicity (assay fail).

References

-

NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute.[6] [Link]

-

Metabolism and action of fludarabine phosphate. Gandhi V, Plunkett W. (2002). PubMed. [Link]

-

Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals (ICH M3(R2)). FDA/ICH. [Link]

-

Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD Guidelines for the Testing of Chemicals. [Link][7][8][9]

Sources

- 1. Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Fluoroadenine-9-β-D-arabinofuranoside DNAsynthesisandmethylationinhibitor 21679-14-1 [sigmaaldrich.com]

- 3. Metabolism and action of fludarabine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dctd.cancer.gov [dctd.cancer.gov]

- 5. Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 7. Intratumoral generation of 2-fluoroadenine to treat solid malignancies of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

- 9. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the Structural Elucidation of 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol

Introduction

3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol is a synthetic nucleoside analog. Such molecules are of significant interest to the pharmaceutical industry due to their potential as antiviral and anticancer agents.[1] The introduction of a fluorine atom at the C2 position of the purine ring can significantly alter the electronic properties of the molecule, potentially enhancing its biological activity and metabolic stability.[2][3] The acyclic propanediol moiety, replacing the traditional ribose or deoxyribose sugar, offers conformational flexibility and can influence the compound's interaction with target enzymes.

The precise determination of the chemical structure of this and similar novel compounds is a critical step in drug discovery and development. It ensures the identity and purity of the active pharmaceutical ingredient (API) and is a prerequisite for understanding its mechanism of action and for regulatory approval. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. The causality behind each experimental choice and the logical flow of data interpretation are emphasized to provide a robust and self-validating analytical workflow.

Proposed Synthetic Pathway and its Implications for Structural Elucidation

A plausible synthetic route for 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol involves the alkylation of 2-fluoroadenine with a suitable protected 3-carbon synthon, followed by deprotection. A likely precursor for the propanediol side chain is 3-chloro-1,2-propanediol or a related epoxide. The alkylation of 2-fluoroadenine can potentially occur at different nitrogen atoms of the purine ring, most commonly at the N9 or N7 positions. Therefore, a key objective of the structural elucidation is to definitively confirm the N9 substitution and to rule out the presence of the N7 isomer.

A Multi-faceted Approach to Structural Confirmation

The comprehensive structural elucidation of a novel compound like 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol relies on the synergistic application of several analytical techniques. Each technique provides a unique piece of the structural puzzle, and their combined data provides a high degree of confidence in the final assigned structure.

High-Resolution Mass Spectrometry (HRMS): Unveiling the Elemental Composition

High-resolution mass spectrometry is the first-line technique to confirm the elemental composition of the synthesized compound. By providing a highly accurate mass measurement, it allows for the determination of the molecular formula.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Ionization: Employ a soft ionization technique, typically Electrospray Ionization (ESI), in positive ion mode to generate the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range, ensuring high mass accuracy and resolution.[4]

Expected Data and Interpretation

The expected monoisotopic mass of 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol (C₈H₁₀FN₅O₂) is 227.0822. The HRMS spectrum should exhibit a prominent peak for the [M+H]⁺ ion at m/z 228.0895. The experimentally determined mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass, confirming the elemental formula C₈H₁₀FN₅O₂.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Further structural information can be obtained through tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion. Collision-induced dissociation (CID) will generate characteristic fragment ions.

Expected Fragmentation Pattern:

-

Loss of the propanediol side chain: A significant fragment should correspond to the protonated 2-fluoroadenine base (C₅H₅FN₅⁺) at m/z 154.05. This fragmentation confirms the presence of the purine and the side chain as distinct moieties.

-

Cleavage within the side chain: Fragmentation of the propanediol side chain can lead to the loss of water (H₂O) or formaldehyde (CH₂O).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the detailed connectivity of atoms in a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for multinuclear detection (¹H, ¹³C, ¹⁹F).

-

1D NMR Spectra:

-

¹H NMR: Acquire a standard proton NMR spectrum to identify the number and types of protons and their immediate environment.

-

¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments. Due to the presence of fluorine, C-F coupling will be observed.[5]

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum to observe the chemical shift of the fluorine atom.

-

-

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks, primarily within the propanediol side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the propanediol side chain to the purine ring and for confirming the N9 substitution.

-

Predicted NMR Data and Interpretation

| Technique | Expected Chemical Shifts (ppm) and Couplings (Hz) | Interpretation |

| ¹H NMR | ~8.0-8.5 (s, 1H, H8), ~7.5 (br s, 2H, NH₂), ~4.0-4.5 (m, 3H, CH₂-N and CH-OH), ~3.5-3.8 (m, 2H, CH₂-OH) | The singlet in the aromatic region is characteristic of the H8 proton of the purine ring. The complex multiplets in the aliphatic region correspond to the protons of the propanediol side chain. |

| ¹³C NMR | ~150-160 (d, C2, ¹JCF ≈ 200-250 Hz), ~150-155 (s, C6), ~145-150 (s, C4), ~140-145 (d, C8, ³JCF ≈ 5-10 Hz), ~115-120 (d, C5, ²JCF ≈ 15-25 Hz), ~70-75 (s, CH-OH), ~60-65 (s, CH₂-OH), ~45-50 (s, CH₂-N) | The large one-bond C-F coupling constant confirms the position of the fluorine atom at C2. Smaller, long-range C-F couplings will be observed for other carbons in the purine ring.[8] |

| ¹⁹F NMR | A single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. | Confirms the presence of a single fluorine environment. |

| HMBC | A key correlation will be observed between the protons of the N-CH₂ group of the side chain and the C4 and C8 carbons of the purine ring. | This correlation is definitive proof of the attachment of the side chain to the N9 position of the purine ring. The absence of a strong correlation to C5 would rule out N7 substitution. |

graph "HMBC_Correlation" { node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];structure [label=<

"0" CELLBORDER="0" CELLSPACING="0">

"https://i.imgur.com/your_image.png" SCALE="TRUE"/>

>];

H_CH2N [label="H on CH2-N"]; C4 [label="C4"]; C8 [label="C8"];

H_CH2N -> C4 [label="3JCH"]; H_CH2N -> C8 [label="3JCH"]; }

Single-Crystal X-ray Crystallography: The Definitive Proof

While the combination of HRMS and NMR provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers unambiguous, three-dimensional structural information. It is the gold standard for structural elucidation.[9]

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[10]

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to obtain the final, highly precise atomic coordinates.

Expected Outcome

The successful X-ray crystallographic analysis will provide a 3D model of the molecule, confirming:

-

The elemental composition and connectivity of all atoms.

-

The N9 substitution of the purine ring.

-

The stereochemistry of the propanediol side chain (if a chiral synthesis was performed).

-

Intermolecular interactions, such as hydrogen bonding, in the solid state.

Conclusion